DGAT1 Inhibitory Potency: 189333-51-5 vs. PROTAC Scaffold 189333-49-1
Compound 189333-51-5 inhibits recombinant human DGAT1 with an IC₅₀ of 20 nM in a Sf9 membrane assay measuring triglyceride synthesis [1]. By contrast, 3‑Benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333-49-1), a spiro‑core comparator used as a PROTAC linker, has no reported DGAT1 inhibition, indicating that the tert‑butyl acetate substitution on the 3‑nitrogen is a critical pharmacophoric element. The 125‑fold selectivity window over human ACAT1 (IC₅₀ = 2,500 nM) further supports target‑specific engagement [1].
| Evidence Dimension | DGAT1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | 3-Benzyl-3,9-diazaspiro[5.5]undecane (CAS 189333-49-1): No reported DGAT1 inhibition |
| Quantified Difference | 189333-51-5 is active (IC₅₀ = 20 nM); 189333-49-1 is inactive against DGAT1. Selectivity over ACAT1 = 125-fold. |
| Conditions | Recombinant human DGAT1 expressed in Sf9 cell membranes; triglyceride synthesis monitored by LC-MS; 1 h incubation. |
Why This Matters
For programs targeting DGAT1, procuring 189333-51-5 directly accesses a validated nanomolar inhibitor scaffold, whereas the more common spiro‑core analog 189333-49-1 is inert against this target, avoiding wasted synthetic effort.
- [1] BindingDB. Entry BDBM50599923 (CHEMBL5204128). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 (accessed 2026-05-04). View Source
